Z-DL-Ala-osu

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

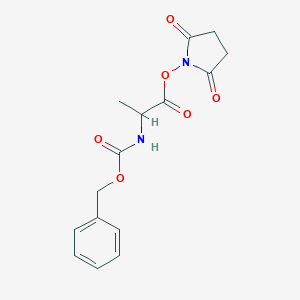

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYNISEFIEQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301057 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73488-77-4 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Z Group in Z-DL-Ala-osu: A Technical Guide to its Core Function as a Protecting Group

For Immediate Release

[City, State] – [Date] – In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired molecular architectures and biological activities. This technical guide delves into the function of the Z group in Z-DL-Ala-osu, a key reagent in these fields. The Z group, or benzyloxycarbonyl (Cbz), serves as a temporary shield for the amino group of DL-alanine, preventing unwanted side reactions during peptide bond formation. This guide provides an in-depth analysis of its role, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

The Pivotal Role of the Z Group: An Amino-Protecting Moiety

The primary function of the Z group in this compound is to act as a protecting group for the nitrogen atom of the amino acid alanine. In peptide synthesis, the formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. Without protection, the highly reactive amino group of the acylating amino acid could self-condense or lead to other undesirable side reactions, significantly reducing the yield of the target peptide.

The benzyloxycarbonyl group effectively "masks" the nucleophilicity of the alanine's amino group, rendering it unreactive under the conditions required for peptide coupling. This ensures that the reaction proceeds in a controlled manner. The Z group is favored for its stability under a range of conditions and the crystallinity it often imparts to the protected amino acid, which facilitates purification.

Quantitative Analysis of Z-Group Protection and Deprotection

The efficiency of the protection and subsequent deprotection steps is critical for the overall yield and purity of the synthesized peptide. The following tables summarize representative quantitative data for the coupling of a Z-protected amino acid and the subsequent removal of the Z group.

| Reaction Step | Description | Reagents | Solvent | Typical Crude Yield |

| Peptide Coupling | Coupling of a Z-protected N-hydroxysuccinimide ester of an amino acid with another amino acid ester. | Z-AA-OSu, H-AA-OR', Base (e.g., DIPEA) | DCM or DMF | 85-95%[1] |

| Z-Group Deprotection | Removal of the benzyloxycarbonyl protecting group via catalytic transfer hydrogenolysis. | 10% Pd-C, Formic Acid | Methanol or Ethanol | ~95%[2] |

Experimental Protocols

Detailed Methodology for Dipeptide Synthesis using this compound

This protocol describes the synthesis of a dipeptide, Z-DL-Ala-Gly-OMe, through the coupling of this compound with glycine methyl ester.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexane (for chromatography)

Procedure:

-

Preparation of the Amine Component: Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 20 minutes.

-

Coupling Reaction: To the solution from step 1, add this compound (1.0 equivalent). Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-DL-Ala-Gly-OMe. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Detailed Methodology for Z-Group Deprotection (Catalytic Hydrogenolysis)

This protocol outlines the removal of the Z group from the synthesized dipeptide.

Materials:

-

Z-DL-Ala-Gly-OMe

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Celite

Procedure:

-

Reaction Setup: Dissolve the Z-protected dipeptide (1.0 equivalent) in methanol or ethanol.

-

Hydrogenolysis: To this solution, carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

-

Reaction Execution: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-DL-Ala-Gly-OMe.

Visualizing the Workflow: Peptide Synthesis and Bioconjugation

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.

Caption: Workflow for dipeptide synthesis and deprotection.

Caption: Conceptual workflow for protein bioconjugation.

Conclusion

The benzyloxycarbonyl (Z) group in this compound plays a critical and enabling role in peptide synthesis. By reversibly protecting the amino functionality of alanine, it allows for the controlled and specific formation of peptide bonds, a cornerstone of synthetic peptide chemistry. The protocols and data presented herein provide a technical foundation for the application of this important reagent in the development of novel peptides and bioconjugates for research and therapeutic applications. The strategic manipulation of protecting groups like the Z group continues to be a vital aspect of modern drug discovery and development.

References

Z-DL-Ala-osu: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Ala-osu, chemically known as N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester, is a widely utilized amino acid derivative in the fields of peptide synthesis, bioconjugation, and drug delivery system development.[1] Its activated N-hydroxysuccinimide (NHS) ester functionality allows for efficient and selective formation of amide bonds with primary and secondary amines under mild conditions. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols involving this compound.

Chemical Properties and Structure

This compound is a stable, crystalline solid that serves as an effective coupling agent in various chemical reactions.[1] The presence of the benzyloxycarbonyl (Z) protecting group on the alanine nitrogen prevents unwanted side reactions during peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O₆ | [2] |

| Molecular Weight | 320.3 g/mol | [2] |

| Appearance | White to beige powder | Chem-Impex |

| Melting Point | 88 - 100 °C | Chem-Impex |

| Storage Temperature | 0 - 8 °C or -20 °C | Chem-Impex, Sigma-Aldrich |

Note: Specific values may vary slightly between different suppliers.

Solubility and Stability

Regarding stability, this compound is relatively stable when stored as a solid under recommended cool and dry conditions. However, as an activated ester, it will degrade over time, especially when exposed to moisture. Solutions of this compound are less stable and should be prepared fresh before use.

Chemical Structure

The chemical structure of this compound is characterized by a central alanine core, with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxylic acid activated as an N-hydroxysuccinimide ester.

Structural Identifiers:

-

SMILES: O=C(ON1C(=O)CCC1=O)C(C)NC(=O)OCc2ccccc2

-

InChI: InChI=1S/C15H16N2O6/c1-10(16-15(21)22-9-11-5-3-2-4-6-11)14(20)23-17-12(18)7-8-13(17)19/h2-6,10H,7-9H2,1H3,(H,16,21)

Experimental Protocols

The primary application of this compound is in the formation of amide bonds. Below are generalized protocols for its use in peptide synthesis.

General Protocol for Dipeptide Synthesis using this compound

This protocol outlines the coupling of this compound with a free amino acid ester (e.g., H-Gly-OMe·HCl) in a solution-phase synthesis.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Neutralization of the Amino Acid Ester:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM.

-

Add DIPEA or TEA (1.1 equivalents) to the solution to neutralize the hydrochloride and form the free base.

-

Stir the mixture at room temperature for 15-20 minutes.

-

-

Coupling Reaction:

-

To the solution containing the free amino acid ester, add a solution of this compound (1.0 equivalent) in DCM.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Aqueous Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the pure product (identified by TLC).

-

Concentrate the pure fractions to yield the final Z-protected dipeptide.

-

General Principle of this compound Synthesis

Mandatory Visualizations

Experimental Workflow for Dipeptide Synthesis

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.

References

An In-depth Technical Guide to the Reaction of Z-DL-Ala-Osu with Primary Amines for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical application of N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu) in reactions with primary amines. This reagent is a cornerstone in bioconjugation and peptide synthesis, enabling the formation of stable amide bonds. A thorough understanding of its reaction mechanism is critical for optimizing protocols and achieving desired product yields and purity.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution.[1][2] The process is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond.[2] The benzyloxycarbonyl (Z) group serves as a protecting group for the amino group of the alanine residue.[1]

dot

Caption: Nucleophilic acyl substitution mechanism of this compound with a primary amine.

Quantitative Data and Factors Influencing the Reaction

The efficiency and rate of the reaction are influenced by several factors, including pH, solvent, temperature, and the nature of the primary amine.

| Factor | Optimal Condition/Observation | Rationale |

| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5)[2][3] | At lower pH, the primary amine is protonated, reducing its nucleophilicity.[3] At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][4] |

| Solvent | Anhydrous, amine-free polar aprotic solvents (e.g., DMF, DMSO)[2] | These solvents effectively dissolve both the NHS ester and the amine-containing molecule without participating in the reaction. Water can be used but promotes the competing hydrolysis reaction.[2] |

| Temperature | 4 - 37°C (Room temperature is common)[5] | The reaction typically proceeds to completion within 1-4 hours at room temperature.[1] Lower temperatures can be used to slow down the reaction and minimize side reactions, while higher temperatures can accelerate both the desired reaction and hydrolysis. |

| Amine Nucleophilicity | Primary aliphatic amines are highly reactive. | Electron-rich amines exhibit enhanced reactivity.[1] The reaction is highly selective for primary amines over other nucleophiles like hydroxyl or sulfhydryl groups under physiological conditions.[1] |

| Concentration | Higher concentrations of reactants favor the aminolysis reaction over hydrolysis.[2] | Reducing the volume of the reaction buffer can increase the rate of the desired reaction.[2] |

A significant side reaction that competes with aminolysis is the hydrolysis of the NHS ester, particularly in aqueous solutions.[6] Studies have shown that the rate of hydrolysis increases with pH.[7] In some cases, the heterogeneous rate constant for hydrolysis (kh) can be significantly higher than that for aminolysis (ka), especially at low protein concentrations.[4]

Experimental Protocols

Below are detailed methodologies for the reaction of this compound with a primary amine, adaptable for various applications such as peptide synthesis and bioconjugation.

Preparation of Reagents

-

This compound Solution : Dissolve the required amount of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[2] It is crucial to minimize exposure to moisture to prevent hydrolysis.

-

Primary Amine Solution : Dissolve the amine-containing compound in a suitable buffer. A common choice is 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5.[3][8] Ensure the buffer does not contain primary amines, such as Tris.[5]

General Coupling Protocol

-

Add the freshly prepared this compound solution dropwise to the primary amine solution while gently stirring or vortexing.[8] An excess of the NHS ester (typically 5-10 equivalents) is often used to drive the reaction to completion, especially when dealing with dilute solutions or when hydrolysis is a concern.[2]

-

Incubate the reaction mixture at room temperature for 1-4 hours.[1][2] For sensitive substrates, the reaction can be performed at 4°C overnight.[3] Protect light-sensitive molecules from light during incubation.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product can be purified to remove excess reagents and byproducts like N-hydroxysuccinimide.[2] Common purification methods include size-exclusion chromatography, dialysis, or precipitation.[2]

dot

Caption: A generalized experimental workflow for the coupling of this compound to a primary amine.

Applications in Research and Drug Development

The reaction of this compound with primary amines is a versatile tool with numerous applications:

-

Peptide Synthesis : It is used as a building block for the synthesis of peptides with specific sequences and functionalities.[1] The Z-protecting group can be removed under specific conditions to allow for further chain elongation.

-

Bioconjugation : This reaction is widely employed to attach labels, such as fluorescent dyes or biotin, to proteins and other biomolecules for diagnostic and research purposes.[1]

-

Drug Development : this compound can be used to synthesize peptide-based drugs or to conjugate small molecule drugs to larger biomolecules to improve their pharmacokinetic properties.[1]

-

Biomaterials : The formation of stable amide bonds is utilized in the development of novel biomaterials for applications like tissue engineering and drug delivery.[1]

By understanding the intricacies of the reaction mechanism and the factors that influence its outcome, researchers and drug development professionals can effectively harness the power of this compound for a wide range of scientific endeavors.

References

- 1. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]

- 2. glenresearch.com [glenresearch.com]

- 3. interchim.fr [interchim.fr]

- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of N-hydroxysulfosuccinimide active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

Synthesis and Derivatization of Z-DL-Ala-osu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and derivation of N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu). This activated ester is a valuable reagent in peptide synthesis and bioconjugation, facilitating the formation of stable amide bonds.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical processes for enhanced understanding.

Core Concepts and Applications

This compound serves as a crucial building block in the construction of peptides and the modification of biomolecules. The benzyloxycarbonyl (Z) group provides protection for the amino functionality of DL-alanine, while the N-hydroxysuccinimide (NHS) ester activates the carboxyl group for efficient coupling with primary amines. This strategic design allows for controlled and high-yield amide bond formation, a fundamental reaction in drug development and proteomics research.[1] Key applications include peptide synthesis, the development of targeted drug delivery systems, and the creation of antibody-drug conjugates.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-benzyloxycarbonyl-DL-alanine (Z-DL-Ala-OH) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

Materials:

-

N-benzyloxycarbonyl-DL-alanine (Z-DL-Ala-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dioxane (or Tetrahydrofuran/Dimethoxyethane)

-

Isopropyl Alcohol

-

Diethyl Ether

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-benzyloxycarbonyl-DL-alanine (1.0 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous dioxane to form a clear solution.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

To this cooled solution, add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dioxane dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

-

Remove the ice bath and continue stirring the reaction mixture at room temperature overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form during this time.

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous dioxane.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from isopropyl alcohol. Dissolve the solid in a minimum amount of hot isopropyl alcohol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Data Presentation: Synthesis of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O₆ | [2] |

| Molecular Weight | 320.3 g/mol | [2] |

| Physical Form | White crystalline solid | |

| Melting Point (Z-L-Ala-OSu) | 119-123 °C | [3] |

| Storage Temperature | -20°C | [3] |

Note: Specific yield and melting point for the DL-racemic mixture may vary and should be determined experimentally.

Derivatization of this compound: Amide Bond Formation

The primary utility of this compound lies in its ability to react with primary amines to form stable amide bonds. This reaction is fundamental to peptide chain elongation and the conjugation of molecules to proteins or other amine-containing scaffolds.

Experimental Protocol: Derivatization of this compound with a Primary Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

To this solution, add benzylamine (1.0 equivalent) dropwise with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

-

If necessary, purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizing the Processes

To further elucidate the chemical transformations and workflows, the following diagrams are provided in the DOT language for Graphviz.

Synthesis of this compound

References

Navigating the Solubility of Z-DL-Ala-osu in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for Z-DL-Ala-osu in DMSO and DMF. This is not uncommon for specialized reagents where such data is often determined empirically within individual research laboratories as needed.

| Compound | Solvent | Quantitative Solubility | Notes |

| This compound | DMSO | Data not available | Generally considered soluble based on the properties of similar NHS esters. Empirical determination is recommended. |

| This compound | DMF | Data not available | Generally considered soluble. DMF is a common solvent for peptide coupling reactions involving NHS esters. |

Experimental Protocols

Given the absence of specific solubility data, the following general protocol is recommended for dissolving this compound in DMSO or DMF. This protocol is based on established best practices for handling moisture-sensitive compounds like NHS esters.

Objective: To prepare a stock solution of this compound in DMSO or DMF for use in chemical reactions, such as peptide synthesis or bioconjugation.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Sterile, dry microcentrifuge tubes or vials

-

Argon or nitrogen gas (optional, for sensitive applications)

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Preparation: Ensure all glassware and equipment are thoroughly dried to prevent hydrolysis of the N-hydroxysuccinimide ester. If possible, perform these steps in a glove box or under an inert atmosphere (argon or nitrogen).

-

Weighing: Accurately weigh the desired amount of this compound in a sterile, dry microcentrifuge tube or vial. It is advisable to start with a small, test amount to determine solubility before preparing a large stock solution.

-

Solvent Addition: Add a small volume of anhydrous DMSO or DMF to the vial containing the this compound.

-

Dissolution:

-

Cap the vial tightly and vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the vial in an ultrasonic bath for 2-5 minutes. Gentle heating may also aid dissolution, but care should be taken to avoid degradation of the compound.

-

-

Incremental Solvent Addition: If the compound has not fully dissolved, add small, incremental volumes of the solvent, vortexing (and sonicating, if necessary) after each addition until complete dissolution is achieved.

-

Storage: Once dissolved, the solution should ideally be used immediately. N-hydroxysuccinimide esters are susceptible to hydrolysis. If storage is necessary, aliquot the stock solution into smaller, single-use volumes in tightly sealed, dry vials. Store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the handling and application of this compound.

Caption: A logical workflow for determining the solubility of a compound.

Caption: The role of this compound in a typical peptide coupling reaction.

A Technical Guide to the Stability and Storage of Z-DL-Ala-osu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability of N-α-Z-DL-alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu) and outlines best practices for its storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring the reactivity and integrity of this reagent, leading to successful and reproducible outcomes in peptide synthesis and bioconjugation.

Core Principles of this compound Instability

This compound is an activated ester, highly valued for its ability to efficiently react with primary amines to form stable amide bonds. However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation. The primary mechanism of degradation is hydrolysis, a reaction with water that cleaves the ester bond, rendering the compound inactive for its intended coupling reactions. This process competes directly with the desired aminolysis reaction.

The rate of hydrolysis is significantly influenced by environmental factors, most notably pH, temperature, and moisture. Understanding and controlling these factors is paramount for any researcher utilizing this compound.

Quantitative Stability Data

The stability of this compound is critically dependent on environmental conditions. The following tables summarize representative data on the stability of N-hydroxysuccinimide (NHS) esters, which provides a strong indication of the expected stability profile for this compound.

Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution at 25°C as a Function of pH

| pH | Representative Half-life |

| 6.0 | Several days |

| 7.0 | 4-5 hours |

| 7.4 | ~2 hours |

| 8.0 | ~45 minutes |

| 8.5 | ~15 minutes |

| 9.0 | <10 minutes |

Note: This data is representative of typical NHS esters and should be used as a guideline. The exact half-life of this compound may vary.

Table 2: Recommended Storage Conditions and Expected Long-Term Stability

| Storage Temperature | Atmosphere | Recommended Desiccant | Expected Shelf-life (Solid State) |

| -20°C | Inert (Argon/N₂) | Indicating silica gel | > 1 year |

| 2-8°C | Inert (Argon/N₂) | Indicating silica gel | 6-12 months |

| Room Temperature | Not Recommended | - | Weeks to months (variable) |

Degradation Pathway

The primary degradation pathway for this compound is hydrolysis of the N-hydroxysuccinimide ester. This reaction is catalyzed by hydroxide ions and results in the formation of Z-DL-alanine and N-hydroxysuccinimide, neither of which are active in the desired amide bond formation.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability in Aqueous Buffers

This protocol outlines a method to determine the half-life of this compound at different pH values using UV-Vis spectrophotometry. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Amine-free buffers of various pH values (e.g., phosphate buffer for pH 6.0 and 7.0; borate buffer for pH 8.0 and 9.0)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Buffer Preparation: Prepare the desired amine-free buffers and adjust the pH accurately. Equilibrate the buffers to the desired reaction temperature (e.g., 25°C).

-

Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Reaction Initiation: Add a small volume of the this compound stock solution to the temperature-equilibrated buffer in a quartz cuvette to achieve a final concentration that gives an appropriate absorbance change (e.g., 0.1 mg/mL). Mix quickly and thoroughly.

-

Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of data collection will depend on the expected rate of hydrolysis (e.g., every minute for pH 8.0, every 5-10 minutes for pH 7.0).

-

Data Analysis: The increase in absorbance at 260 nm is proportional to the concentration of released N-hydroxysuccinimide. The pseudo-first-order rate constant (k) can be determined by plotting ln(Amax - At) versus time, where Amax is the maximum absorbance upon complete hydrolysis and At is the absorbance at time t. The half-life (t1/2) is calculated as 0.693/k.

Protocol 2: Accelerated Stability Testing of Solid this compound

This protocol is designed to predict the long-term stability of solid this compound by subjecting it to elevated temperatures and humidity for a shorter duration.

Materials:

-

Lyophilized this compound in sealed vials

-

Temperature and humidity-controlled stability chambers (e.g., set at 40°C/75% RH and 50°C/75% RH)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

-

Reference standards for this compound and Z-DL-alanine

Procedure:

-

Sample Storage: Place multiple sealed vials of this compound at the selected accelerated conditions and at the recommended storage condition (-20°C) as a control.

-

Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

Sample Preparation for HPLC: At each time point, accurately weigh a portion of the this compound from the vial and dissolve it in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

-

HPLC Analysis:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of water (0.1% TFA) and acetonitrile (0.1% TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Inject the prepared samples and standards.

-

-

Data Analysis: Identify and integrate the peaks corresponding to this compound and its primary degradation product, Z-DL-alanine. Calculate the percentage of remaining this compound at each time point for each condition. The data from accelerated conditions can be used with the Arrhenius equation to project the long-term shelf-life at the recommended storage temperature.

Factors Influencing this compound Stability

Handling and Storage Recommendations

To ensure the maximum efficacy and shelf-life of this compound, the following handling and storage procedures are recommended:

-

Storage: Store this compound at -20°C in a desiccator containing a suitable desiccant (e.g., indicating silica gel). For frequent use, small aliquots can be stored at 2-8°C under the same conditions to minimize freeze-thaw cycles.

-

Inert Atmosphere: For long-term storage, it is advisable to backfill the container with an inert gas such as argon or nitrogen to displace air and moisture.

-

Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid. Weigh out the required amount quickly in a low-humidity environment if possible.

-

Solutions: Solutions of this compound in anhydrous organic solvents like DMF or DMSO should be prepared fresh immediately before use. Aqueous solutions are not recommended for storage due to rapid hydrolysis.

By understanding the inherent instability of this compound and implementing these handling and storage best practices, researchers can ensure the reliability and success of their synthetic and bioconjugation applications.

The Crucial Role of the N-Hydroxysuccinimide Ester in Z-DL-Ala-osu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and peptide synthesis, the strategic activation of amino acids is paramount for efficient and specific amide bond formation. Z-DL-Ala-osu, or N-α-Cbz-DL-alanine N-hydroxysuccinimide ester, is a key reagent that leverages the power of N-hydroxysuccinimide (NHS) ester chemistry for these applications. This technical guide delves into the core functionalities of the NHS ester in this compound, providing a comprehensive overview of its mechanism of action, experimental considerations, and applications in scientific research and drug development.

The molecular architecture of this compound features a DL-alanine core, a benzyloxycarbonyl (Z) protecting group on the α-amino group, and the pivotal N-hydroxysuccinimide ester (osu) activating the carboxyl group.[1][2][3][4] The Z-group provides crucial protection against unwanted side reactions at the N-terminus during peptide synthesis. However, it is the NHS ester that imparts the molecule with its high reactivity towards primary amines, making it an efficient tool for covalently linking the alanine moiety to proteins, peptides, and other biomolecules.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Synonyms | This compound, Cbthis compound | [1] |

| CAS Number | 73488-77-4 | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₆ | [1][3][4] |

| Molecular Weight | 320.3 g/mol | [1][3][4] |

| Appearance | White to beige powder | [1] |

| Melting Point | 88 - 100 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

The Reaction Mechanism: Amine-Reactive Coupling

The primary role of the NHS ester in this compound is to serve as an excellent leaving group, thereby activating the carboxyl group of the alanine for nucleophilic attack by primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond.

The key steps of the reaction are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion is expelled as a leaving group.

-

Amide Bond Formation: The final product is a stable amide conjugate, with N-hydroxysuccinimide as a byproduct.

This reaction is highly efficient and selective for primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, under mild pH conditions.

Reaction mechanism of this compound with a primary amine.

Experimental Protocols

Successful bioconjugation with this compound requires careful attention to experimental parameters to maximize yield and minimize side reactions, primarily the hydrolysis of the NHS ester.

General Protocol for Protein Conjugation

This protocol provides a general framework for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.

Experimental Workflow for Bioconjugation

A typical experimental workflow for protein conjugation.

Quantitative Data Considerations

The efficiency of the conjugation reaction is influenced by several factors, and understanding these parameters is crucial for obtaining reproducible results.

| Parameter | Effect on Reaction | Recommended Conditions |

| pH | The rate of aminolysis increases with pH as the amine becomes deprotonated and more nucleophilic. However, the rate of hydrolysis of the NHS ester also increases at higher pH. | A compromise pH of 7.2-8.5 is generally optimal. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to protein denaturation and increased hydrolysis of the NHS ester. | Room temperature (20-25°C) or 4°C for sensitive proteins. |

| Concentration | Higher concentrations of both the protein and this compound can drive the reaction towards product formation. | Protein: 1-10 mg/mL; this compound: 10-50 molar excess. |

| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step. | Phosphate, borate, or bicarbonate buffers are recommended. |

While specific quantitative data for this compound is not extensively published in a centralized format, the general principles of NHS ester chemistry suggest that high coupling efficiencies can be achieved under optimized conditions. The yield of the final conjugate will depend on the specific protein, the number of accessible primary amines, and the reaction conditions employed.

Applications in Research and Drug Development

The ability of this compound to efficiently introduce a protected alanine moiety makes it a valuable tool in several areas of research and development:

-

Peptide Synthesis: It serves as a building block for the synthesis of peptides containing DL-alanine, which can be used to study the effects of stereochemistry on peptide structure and function.[1]

-

Bioconjugation: this compound can be used to attach small molecules, including drugs or imaging agents, to proteins and antibodies.[1]

-

Drug Delivery: The conjugation of drugs to carrier molecules using reagents like this compound is a key strategy in the development of targeted drug delivery systems.[1][2] By linking a therapeutic agent to a targeting moiety (e.g., an antibody), the drug can be selectively delivered to diseased cells, potentially increasing efficacy and reducing off-target side effects.

Conclusion

The N-hydroxysuccinimide ester is the cornerstone of this compound's utility as a bioconjugation and peptide synthesis reagent. Its ability to efficiently activate the carboxyl group for reaction with primary amines under mild conditions allows for the formation of stable amide bonds, enabling the covalent attachment of the Z-protected alanine to a wide range of biomolecules. By understanding the underlying reaction mechanism and carefully controlling experimental parameters, researchers can effectively leverage this compound in the development of novel therapeutics, diagnostic tools, and advanced biomaterials. This technical guide provides the foundational knowledge for scientists and professionals to confidently incorporate this versatile reagent into their research and development workflows.

References

An In-depth Technical Guide to the Core Principles of Z-DL-Ala-osu for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of Z-DL-Ala-osu (N-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester) in bioconjugation. This compound is a valuable reagent for the covalent modification of biomolecules, enabling the development of advanced therapeutics, diagnostics, and research tools. This document details its chemical properties, reaction mechanisms, experimental protocols, and specific applications, with a focus on providing practical guidance for laboratory professionals.

Introduction to this compound and its Role in Bioconjugation

This compound belongs to the class of amine-reactive N-hydroxysuccinimide (NHS) esters. These reagents are widely employed to covalently link molecules to proteins, peptides, and other biomolecules containing primary amines.[1] The core structure of this compound features a DL-alanine core, a benzyloxycarbonyl (Z) protecting group, and a highly reactive N-hydroxysuccinimide ester. This configuration allows for the formation of stable amide bonds with primary amino groups, such as those found on the N-terminus of proteins and the side chain of lysine residues.[1]

The versatility of this compound makes it a valuable tool in various bioconjugation applications, including:

-

Peptide Synthesis: It serves as a coupling agent to facilitate the formation of peptide bonds.[2]

-

Antibody-Drug Conjugates (ADCs): this compound can function as a linker to attach cytotoxic drugs to monoclonal antibodies, a key strategy in targeted cancer therapy.[1]

-

Drug Delivery Systems: It is used to conjugate therapeutic agents to targeting moieties or nanoparticles to improve drug delivery and efficacy.[2]

-

Fluorescent Labeling: By conjugating fluorescent dyes, this compound enables the visualization and tracking of biomolecules in research and diagnostic applications.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O₆ | [3][4] |

| Molecular Weight | 320.30 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 119-123 °C | [5] |

| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge |

| Storage Temperature | -20°C | [5] |

Core Principles of this compound Bioconjugation

The bioconjugation of this compound to biomolecules is governed by the principles of NHS ester chemistry. The primary reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

Figure 1: Reaction mechanism of this compound with a primary amine.

Critical Role of pH

The pH of the reaction buffer is a critical parameter that significantly influences the efficiency of the conjugation reaction. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.

-

Low pH (<7.2): At acidic pH, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.

-

High pH (>8.5): While a higher pH increases the concentration of the reactive deprotonated amine (-NH₂), it also accelerates the hydrolysis of the NHS ester, where it reacts with water. This competing hydrolysis reaction reduces the overall conjugation efficiency.

The following table summarizes the hydrolytic stability of NHS esters at various pH values.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Buffer Selection

It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and HEPES.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a protein, such as bovine serum albumin (BSA), which can be adapted for other biomolecules.

Materials

-

This compound

-

Protein (e.g., Bovine Serum Albumin - BSA)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

General Conjugation Procedure

Figure 2: General workflow for protein conjugation with this compound.

Detailed Steps:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.

-

Mix Reagents: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester.

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purify Conjugate: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterize Conjugate: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Quantitative Analysis of Bioconjugation

Determining the extent of conjugation is crucial for ensuring the reproducibility and efficacy of the bioconjugate.

Determination of Conjugation Efficiency

The efficiency of the conjugation reaction can be assessed by quantifying the number of this compound molecules attached to each protein molecule, often referred to as the degree of labeling (DOL). This can be determined using various analytical techniques, including:

-

UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, the DOL can be calculated using the Beer-Lambert law.

-

Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to measure the mass of the conjugate and compare it to the unconjugated protein to determine the number of attached linkers.

-

HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugate from the unconjugated protein and quantify the relative amounts.

Stability of the Bioconjugate

The stability of the amide bond formed between this compound and the biomolecule is generally high. However, the overall stability of the conjugate can be influenced by the properties of the biomolecule and the conjugated moiety. Stability studies are often performed by incubating the conjugate under relevant physiological conditions (e.g., in serum or at different pH values) and monitoring its integrity over time using techniques like SDS-PAGE or HPLC.

Application in Targeted Drug Delivery and Signaling Pathway Modulation

This compound and similar linkers are integral to the development of targeted drug delivery systems, particularly in the field of oncology. By conjugating a potent cytotoxic drug to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the drug can be selectively delivered to cancer cells, minimizing off-target toxicity.

While specific signaling pathway modulation by a this compound conjugate is highly dependent on the attached therapeutic agent, a general workflow for the development and application of such a conjugate in cancer therapy can be visualized. For instance, a this compound linker could be used to create an antibody-drug conjugate (ADC) where the drug inhibits a key signaling pathway involved in tumor growth, such as the PI3K/Akt pathway.

Figure 3: Workflow of an ADC utilizing a this compound linker to inhibit a cancer signaling pathway.

In this conceptual workflow, the ADC binds to the tumor antigen and is internalized. Within the lysosome, the linker is cleaved, releasing the drug, which can then inhibit key signaling molecules like PI3K, ultimately leading to decreased cell proliferation and survival.

Conclusion

This compound is a versatile and effective reagent for the bioconjugation of primary amine-containing molecules. Its utility in peptide synthesis, drug delivery, and the development of targeted therapeutics underscores its importance in modern biomedical research. By understanding the core principles of its reactivity and carefully controlling experimental conditions, researchers can successfully employ this compound to create novel and impactful bioconjugates. This guide provides a foundational understanding to aid in the design and execution of such experiments.

References

- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]

- 3. Z-D-Ala-OSu | C15H16N2O6 | CID 837748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Z-Ala-OSu | C15H16N2O6 | CID 837751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Z-Ala-OSu = 98.0 C/N calc. based on dry substance 3401-36-3 [sigmaaldrich.com]

An In-depth Technical Guide to Z-DL-Ala-osu: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-DL-Alanine N-hydroxysuccinimide ester (Z-DL-Ala-osu), a key reagent in bioconjugation and peptide synthesis. This document details its chemical properties, provides generalized experimental protocols for its use, and illustrates the fundamental chemical transformations it facilitates.

Core Chemical and Physical Data

This compound is a racemic mixture of the D and L enantiomers of Z-Ala-OSu. As such, the molecular weight is identical for all forms. The Chemical Abstracts Service (CAS) number, however, is unique to the racemic mixture and each enantiomer.

| Property | This compound | Z-L-Ala-OSu | Z-D-Ala-OSu |

| CAS Number | 73488-77-4[1] | 3401-36-3[2][3] | 27167-53-9[4] |

| Molecular Formula | C₁₅H₁₆N₂O₆[1] | C₁₅H₁₆N₂O₆[2][5] | C₁₅H₁₆N₂O₆[4] |

| Molecular Weight | 320.3 g/mol [1][6] | 320.30 g/mol [2][5] | 320.30 g/mol [4] |

| Appearance | White to beige powder[6] | Crystals[2] | Not specified |

| Melting Point | 88 - 100 °C[6] | 119 - 123 °C[2] | Not specified |

| Purity (Typical) | ≥ 98% (HPLC)[6] | ≥98.0% (calc. based on dry substance, C/N)[2] | Not specified |

| Storage Conditions | 0 - 8 °C[6] | -20°C[2] | Not specified |

| Optical Activity | Not applicable (racemic) | [α]20/D −39±1°, c = 1% in dioxane[2] | Not specified |

Applications in Research and Development

This compound is a versatile reagent primarily utilized in the following areas:

-

Peptide Synthesis: It serves as a building block for the incorporation of a Z-protected alanine residue into a peptide sequence. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily couples with the free amino terminus of a growing peptide chain, forming a stable amide bond.[6][7] The benzyloxycarbonyl (Z) group provides robust protection of the amino group, which can be removed under specific conditions, typically catalytic hydrogenation, that are orthogonal to many other protecting groups used in peptide synthesis.[7]

-

Bioconjugation: The reactivity of the OSu ester with primary amines makes this compound suitable for conjugating the Z-alanine moiety to proteins, antibodies, or other biomolecules.[6] This can be employed in the development of targeted drug delivery systems, where the conjugate can enhance the bioavailability or targeting of a therapeutic agent.[6]

-

Drug Development and Prodrug Formulation: By incorporating this compound into drug molecules, it is possible to create prodrugs with improved pharmacokinetic properties.[6] The linker can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient.

-

Biomaterials Science: This compound can be used to modify the surfaces of biomaterials to improve their biocompatibility or to immobilize biomolecules for various applications in tissue engineering and diagnostics.[6]

Reaction Mechanism: Amide Bond Formation

The core utility of this compound lies in its efficient reaction with primary amines to form a stable amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the N-hydroxysuccinimide ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release N-hydroxysuccinimide as a byproduct.[7]

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Protocols

While specific reaction conditions should be optimized for each application, the following provides a generalized protocol for solution-phase peptide coupling using this compound.

Materials:

-

This compound

-

Amino acid or peptide with a free amino group (e.g., H-Gly-OMe)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reagents for work-up and purification (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

-

Dissolution: Dissolve the amino acid or peptide with the free amino group in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 1.1 to 1.5 equivalents of the tertiary base to the solution and stir for 10-15 minutes.

-

Coupling: Add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Z-protected dipeptide.

Note: For solid-phase peptide synthesis (SPPS), this compound can be used in conjunction with a resin-bound amino acid or peptide. The coupling reaction is typically carried out in DMF with a suitable activating agent and base.

Experimental Workflow: Solution-Phase Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound in solution phase.

Caption: General workflow for solution-phase dipeptide synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are general guidelines and should be adapted and optimized for specific applications. Always consult relevant safety data sheets before handling any chemical reagents.

References

- 1. scbt.com [scbt.com]

- 2. Z-Ala-OSu ≥98.0% (calc. based on dry substance, C/N) | Sigma-Aldrich [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. Z-D-Ala-OSu | C15H16N2O6 | CID 837748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Z-Ala-OSu | C15H16N2O6 | CID 837751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy Z-beta-Ala-osu | 53733-97-4 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Use of Z-DL-Ala-osu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and therapeutic development, enabling the efficient assembly of amino acid sequences on a solid support.[1] The choice of protecting groups and coupling strategies is critical to the success of the synthesis. This document provides detailed application notes and a representative protocol for the use of N-benzyloxycarbonyl-DL-alanine-N-hydroxysuccinimide ester (Z-DL-Ala-osu) in SPPS.

The benzyloxycarbonyl (Z) group is a well-established amine protecting group, valued for its stability and its removal under specific, non-acidolytic conditions, which can be advantageous in certain synthetic strategies.[2] The use of a DL-racemic mixture of alanine can be intentional for creating peptide libraries for screening purposes or for developing peptides with enhanced resistance to enzymatic degradation. The N-hydroxysuccinimide (osu) ester provides a pre-activated carboxyl group, facilitating a clean and efficient coupling reaction to the free amine of the growing peptide chain on the solid support.

These notes are intended to guide researchers in incorporating Z-DL-Ala into a peptide sequence using manual or automated solid-phase synthesizers.

Core Concepts in Z-Protected Amino Acid SPPS

The workflow for incorporating this compound into a peptide sequence via SPPS follows the fundamental principles of the technique: iterative cycles of deprotection and coupling.

1. Resin Selection and Preparation: The choice of resin depends on the desired C-terminal functionality (acid or amide). Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[3] The resin must be swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure accessibility of the reactive sites.

2. N-Terminal Deprotection: Before coupling this compound, the N-terminal protecting group of the amino acid attached to the resin (commonly Fmoc or Boc) must be removed. For the widely used Fmoc strategy, this is typically achieved using a solution of piperidine in DMF.[1]

3. Coupling of this compound: The activated this compound is dissolved in a suitable solvent (e.g., DMF) and added to the resin with the free N-terminal amine. The reaction proceeds via nucleophilic attack of the amine on the activated ester, forming a new peptide bond.

4. Capping (Optional): To prevent the formation of deletion sequences, any unreacted free amines after the coupling step can be "capped" by acetylation using reagents like acetic anhydride.

5. Chain Elongation: Subsequent amino acids (typically Fmoc- or Boc-protected) are coupled using standard SPPS protocols.

6. Z-Group Deprotection: The Z-group is stable to the conditions used for Fmoc and Boc removal. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid. It is important to note that catalytic hydrogenation is not compatible with sulfur-containing amino acids (cysteine and methionine).

7. Cleavage and Final Deprotection: The final step involves cleaving the synthesized peptide from the solid support and removing any remaining side-chain protecting groups. This is typically achieved using a "cleavage cocktail," most commonly based on trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.[4][5]

Experimental Protocols

The following protocols are representative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Coupling of this compound to a Resin-Bound Amino Acid

This protocol assumes a starting resin with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected amino acid (e.g., H₂N-Gly-Wang Resin)

-

This compound

-

N,N-Dimethylformamide (DMF), synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling and Washing:

-

Swell the resin in DMF for 30-60 minutes.

-

Wash the resin thoroughly with DMF (3 x resin volume) and then with DCM (3 x resin volume) to remove any residual base from the previous deprotection step.

-

-

Coupling Reaction:

-

Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the washed and drained resin.

-

Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion using a qualitative test for free amines (e.g., Kaiser test or chloranil test). A negative test indicates the reaction is complete.

-

If the reaction is sluggish, the addition of a non-nucleophilic base like DIPEA (1-2 equivalents) can be beneficial, although generally not required for pre-activated esters.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x resin volume) to remove excess reagents and by-products.

-

Wash the resin with DCM (3 x resin volume) and dry for the next step.

-

Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection

This protocol is for a standard TFA-based cleavage.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge and tubes

Procedure:

-

Resin Preparation:

-

Wash the peptide-resin thoroughly with DCM to remove residual DMF.

-

Dry the resin under vacuum for at least 1 hour.[5]

-

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Coupling Efficiency (per step) | 98 - 99.5% | Can be lower for sterically hindered amino acids. Monitored by qualitative tests like the Kaiser test. |

| Overall Yield (crude peptide) | 50 - 80% | Highly dependent on the length and sequence of the peptide. |

| Purity (crude peptide) | 50 - 90% | Assessed by RP-HPLC. Dependent on coupling efficiency and side reactions.[8] |

| Final Purity (after HPLC) | >95% | Target for most research and preclinical applications. |

Mandatory Visualization

The following diagram illustrates the general workflow of a single cycle in solid-phase peptide synthesis.

Caption: General workflow of a single cycle in solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for Protein Labeling with Z-DL-Ala-osu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a cornerstone technique in life sciences, enabling the study of protein function, localization, interactions, and dynamics. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.[1] This document provides a detailed guide for using Z-DL-Ala-osu, an NHS ester of Z-DL-alanine, to covalently label proteins.

The introduction of an alanine moiety can be used to probe protein structure and function. Alanine is a small, non-polar amino acid that can be used in techniques like alanine scanning mutagenesis to identify key residues involved in protein-protein interactions.[2] Furthermore, the addition of an acyl group, in this case, the Z-DL-alanine, mimics a post-translational modification known as acylation.[3] Protein acylation, including the well-studied process of acetylation, is a critical regulatory mechanism in numerous cellular signaling pathways, affecting gene expression, metabolism, and cell signaling.[1][4] By labeling proteins with this compound, researchers can investigate the impact of this specific modification on protein behavior and its role in cellular processes.

Principle of the Reaction

This compound is an amine-reactive reagent. The N-hydroxysuccinimide ester group reacts with nucleophilic primary amines on the target protein in a process called acylation. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more reactive.[1] The reaction results in the formation of a stable amide bond between the Z-DL-alanine and the protein, with the release of N-hydroxysuccinimide as a byproduct. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis and can be removed under specific conditions if desired, though for many applications it will remain on the labeled protein.

Materials and Reagents

-

This compound (CAS 3401-36-3)[5]

-

Protein of interest: Purified and at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[6]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve this compound.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine to stop the labeling reaction.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette for removing excess, unreacted this compound.[7]

-

Spectrophotometer: For determining protein concentration and degree of labeling.

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound.

1. Preparation of Reagents:

- Protein Solution: Prepare the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

- This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

2. Labeling Reaction:

- Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[6] The optimal ratio should be determined empirically for each protein.

- Gently mix the reaction solution by pipetting or vortexing at a low speed.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.

3. Quenching the Reaction:

- Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

- Incubate for 30 minutes at room temperature to ensure all unreacted this compound is quenched.

4. Purification of the Labeled Protein:

- Remove the excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[7]

- Collect the protein-containing fractions.

5. Characterization of the Labeled Protein:

- Protein Concentration: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

- Degree of Labeling (DOL): The DOL, or the average number of Z-DL-Ala molecules per protein molecule, can be determined using mass spectrometry to measure the mass shift of the labeled protein compared to the unlabeled protein.

Diagram: Experimental Workflow for Protein Labeling

Caption: A step-by-step workflow for the covalent labeling of a protein with this compound.

Data Presentation

The efficiency of protein labeling can be influenced by several factors. The following table provides a summary of typical quantitative parameters for a protein labeling experiment with an NHS ester like this compound. These values may require optimization for specific proteins and experimental goals.

| Parameter | Typical Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[8] |

| Molar Ratio (this compound:Protein) | 10:1 - 20:1 | This ratio often requires optimization for each protein.[6] |

| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH increases the reactivity of primary amines.[1] |

| Reaction Time | 1 - 2 hours | Can be extended for less reactive proteins.[8] |

| Reaction Temperature | Room Temperature (20-25°C) | 4°C can be used for sensitive proteins, though the reaction may be slower.[8] |

| Degree of Labeling (DOL) | 1 - 10 | An optimal DOL provides a sufficient modification without significantly altering protein function.[9] |

Application Example: Investigating the Role of Protein "Alaninylation" in a Signaling Pathway

The covalent attachment of Z-DL-alanine to a protein can be considered a form of "alaninylation," mimicking acylation, a key post-translational modification in cell signaling.[3] For example, consider a hypothetical signaling pathway where a kinase (Kinase A) is activated, leading to the phosphorylation and activation of a transcription factor (TF-X). This, in turn, upregulates the expression of a target gene involved in cellular proliferation. It is hypothesized that the acylation of TF-X on a specific lysine residue inhibits its phosphorylation by Kinase A, thus downregulating the signaling pathway.

By labeling purified TF-X with this compound, researchers can create a mimic of the acylated transcription factor. This "alaninylated" TF-X can then be used in in vitro kinase assays to determine if the modification indeed blocks phosphorylation by Kinase A. Furthermore, the labeled TF-X could be introduced into cells to study its effect on target gene expression and cellular proliferation.

Diagram: Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway illustrating how "alaninylation" of a transcription factor could inhibit its function.

References

- 1. bosterbio.com [bosterbio.com]